N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfonyl)acetamide
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Overview
Description
2-(BENZENESULFONYL)-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides and thiadiazoles This compound is characterized by the presence of a benzenesulfonyl group and a phenylsulfanyl group attached to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZENESULFONYL)-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring. This intermediate is then reacted with benzenesulfonyl chloride and phenylsulfanyl methyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(BENZENESULFONYL)-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides and thiadiazoles.
Scientific Research Applications
2-(BENZENESULFONYL)-N-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Properties
Molecular Formula |
C17H15N3O3S3 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H15N3O3S3/c21-15(12-26(22,23)14-9-5-2-6-10-14)18-17-20-19-16(25-17)11-24-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20,21) |
InChI Key |
XRUMYYMYZMOTOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NN=C(S2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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